molecular formula C5H8FNO2 B13029795 Methyl 3-fluoroazetidine-1-carboxylate

Methyl 3-fluoroazetidine-1-carboxylate

Cat. No.: B13029795
M. Wt: 133.12 g/mol
InChI Key: YWBOELLNAOEUMA-UHFFFAOYSA-N
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Description

Methyl 3-fluoroazetidine-1-carboxylate is a fluorinated heterocyclic building block of high interest in medicinal chemistry and drug discovery. Compounds featuring the 3-fluoroazetidine scaffold are recognized as valuable synthetic intermediates for the preparation of novel bioactive molecules . The introduction of a fluorine atom at the 3-position of the azetidine ring can significantly alter the molecule's electronic properties, metabolic stability, and lipophilicity, which are critical parameters in optimizing the pharmacokinetic and pharmacodynamic profiles of potential drug candidates . The methyl carboxylate group offers a versatile handle for further synthetic transformations, such as hydrolysis to the corresponding acid or amidation, enabling the incorporation of this strained, polar scaffold into more complex structures. While specific applications for this exact derivative are not fully documented in the literature, research on closely related analogues, such as 1-Boc-3-fluoroazetidine-3-carboxylic acid, demonstrates their utility as cyclic fluorinated beta-amino acids . Similarly, other 3-fluoroazetidine derivatives are utilized in the synthesis of active pharmaceutical ingredients and chemical probes . This compound is intended for use as a chemical reference standard and synthetic intermediate in laboratory research. This compound is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C5H8FNO2

Molecular Weight

133.12 g/mol

IUPAC Name

methyl 3-fluoroazetidine-1-carboxylate

InChI

InChI=1S/C5H8FNO2/c1-9-5(8)7-2-4(6)3-7/h4H,2-3H2,1H3

InChI Key

YWBOELLNAOEUMA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1CC(C1)F

Origin of Product

United States

Synthetic Methodologies for N Carboxylated and 3 Fluorinated Azetidines

General Approaches to Constructing the Fluoroazetidine Core

The synthesis of the core fluoroazetidine structure is paramount and has been approached through several key strategies.

These methods involve the formation of the four-membered ring from an acyclic precursor.

Intramolecular cyclization is a common and effective method for forming the azetidine (B1206935) ring. This typically involves an intramolecular nucleophilic substitution where a nitrogen atom attacks an electrophilic carbon center, displacing a leaving group to form the four-membered ring. nih.gov For instance, the synthesis of azetidin-3-ones, which can be precursors to 3-fluoroazetidines, has been achieved through the gold-catalyzed oxidative cyclization of N-propargylsulfonamides. nih.gov In this process, a reactive α-oxogold carbene intermediate undergoes intramolecular N-H insertion to form the azetidine ring. nih.gov Another approach involves the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, which provides a regioselective route to azetidines. nih.gov The intramolecular aminolysis of 3,4-epoxy amines is a viable alternative for constructing an azetidine ring adjacent to a carbonyl group, which can serve as a handle for further functionalization. nih.gov

A successful pathway to 1-Boc-3-fluoroazetidine-3-carboxylic acid involved the bromofluorination of an acyclic precursor, followed by reduction of an imino bond and subsequent base-induced ring closure. nih.govacs.org This strategy highlights the use of a tandem reaction sequence to construct the functionalized azetidine ring. nih.govacs.org

Reaction Type Catalyst/Reagent Key Features Reference
Gold-Catalyzed Oxidative CyclizationPh₃PAuNTf₂Forms azetidin-3-one (B1332698) precursor via N-H insertion. nih.gov
Lanthanide-Catalyzed AminolysisLa(OTf)₃Regioselective cyclization of epoxy amines. nih.gov
Base-Induced CyclizationBaseFollows bromofluorination for ring closure. nih.govacs.org

Strain-release driven reactions offer a powerful method for the synthesis of functionalized azetidines. These methods often start with highly strained bicyclic systems, such as 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes (ABBs), which can undergo stereospecific ring-opening reactions with various nucleophiles to yield the corresponding azetidines. nih.gov This approach allows for the introduction of diverse functionalities onto the azetidine ring. nih.govnih.govbris.ac.uk A four-component reaction leveraging the strain-release ring-opening of azabicyclo[1.1.0]butane has been developed for the modular synthesis of substituted azetidines. nih.govbris.ac.uk This method's utility was demonstrated in the synthesis of an EP2 receptor antagonist. nih.gov

Starting Material Reaction Type Key Features Reference
2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butanesStereospecific Strain-ReleaseAllows for diverse functionalization. nih.gov
Azabicyclo[1.1.0]butaneFour-Component Strain-ReleaseModular synthesis of substituted azetidines. nih.govbris.ac.uk

While less commonly reported specifically for Methyl 3-fluoroazetidine-1-carboxylate, cycloaddition reactions represent a potential strategy for constructing the azetidine ring. For example, the synthesis of azetidinones, which are precursors to azetidines, can be achieved through the cyclization of β-amino-β-trifluoromethyl esters. nih.gov

Introduction of the Fluorine Atom

The precise introduction of a fluorine atom at the C3 position of the azetidine ring is a critical step in the synthesis of the target compound.

Achieving regio- and stereocontrol during fluorination is crucial for synthesizing specific isomers of 3-fluoroazetidines. One approach involves the nucleophilic fluorination of a precursor molecule. For example, a key step in the synthesis of 3-fluoroazetidine (B1273558) carboxylic acids was the nucleophilic fluorination of a glucose-derived starting material with cesium fluoride (B91410). mdpi.comacs.org Another method utilizes the ring-opening of aziridines with a fluorinating agent like DMPU-HF, which has shown high reactivity and regioselectivity. nih.govrsc.orgresearchgate.net The stereochemical outcome of this ring-opening can be dependent on the substitution pattern of the aziridine (B145994) substrate. nih.govrsc.orgresearchgate.net

A patent describes the synthesis of a 3-fluoroazetidine derivative using diethylaminosulfur trifluoride (DAST) to fluorinate a 3-hydroxyazetidine precursor. google.com This highlights the use of deoxofluorination reagents for the direct conversion of a hydroxyl group to a fluorine atom.

Fluorinating Agent Substrate Key Features Reference
Cesium FluorideGlucose-derived ditriflateNucleophilic displacement. acs.org
DMPU-HFAziridinesRegio- and stereoselective ring-opening. nih.govrsc.orgresearchgate.net
Diethylaminosulfur trifluoride (DAST)3-HydroxyazetidineDeoxofluorination. google.com
Electrophilic and Nucleophilic Fluorination Reagents and Conditions

The introduction of fluorine onto the azetidine ring can be accomplished using either electrophilic or nucleophilic fluorinating agents, with the choice of method often dictated by the available starting materials and the desired substitution pattern.

Electrophilic Fluorination involves the reaction of a carbon-centered nucleophile with an electrophilic fluorine source. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond are most common due to their relative stability, safety, and effectiveness. wikipedia.org These N-F reagents can be neutral, like N-fluorobenzenesulfonimide (NFSI), or cationic, such as Selectfluor®. wikipedia.orgnih.gov A successful route to a 3-fluoroazetidine core involves the bromofluorination of a protected allylic amine, which proceeds via an electrophilic addition mechanism. nih.govacs.org

Nucleophilic Fluorination provides an alternative pathway, often utilizing inexpensive fluoride salts like cesium fluoride (CsF) or versatile reagents like Olah's reagent (a pyridine-hydrogen fluoride complex). nih.govrsc.org These methods typically involve the ring-opening of an activated azetidine, such as an azetidinium salt, by a fluoride anion. rsc.orgnih.gov For instance, the ring-opening of 2-arylazetidinium salts with tetrabutylammonium (B224687) fluoride (Bu4NF) can produce γ-fluoroamines, which are precursors to functionalized azetidines. nih.gov The regioselectivity of this ring-opening can be a challenge, depending on the substituents and the nucleophilicity of the fluoride source. nih.gov Hydrogen bonding catalysis has emerged as a sophisticated method to control the regioselectivity and enantioselectivity of nucleophilic fluorination reactions. nih.govacs.org

Table 1: Comparison of Fluorination Reagents

Reagent Name Reagent Type Typical Application in Azetidine Synthesis Citations
N-Bromosuccinimide (NBS) / Pyridine-HF Electrophilic (in situ) Bromofluorination of allylic amines to form 3-bromo-3-fluoro precursors, which cyclize to 3-fluoroazetidines. nih.gov, acs.org
Selectfluor® Electrophilic Direct fluorination of electron-rich centers; used in the synthesis of fluorinated amino acids. nih.gov, wikipedia.org
N-Fluorobenzenesulfonimide (NFSI) Electrophilic A common N-F reagent for fluorinating carbanions and enolates. nih.gov, wikipedia.org
Olah's Reagent (Pyridine-HF) Nucleophilic Ring-opening of activated aziridines and azetidines to form fluoroamines. nih.gov, rsc.org
Tetrabutylammonium fluoride (Bu4NF) Nucleophilic Ring-opening of azetidinium salts at the more substituted carbon to yield tertiary alkyl fluorides. nih.gov
Cesium Fluoride (CsF) Nucleophilic Used in nucleophilic fluorination of bicyclic azetidines and in phase-transfer catalysis systems. nih.gov, acs.org

Synthesis of N-1 Carboxylated Azetidines

The nitrogen atom of the azetidine ring is typically protected or functionalized to prevent unwanted side reactions and to modulate the molecule's properties. Carbamates are a common and versatile choice for this purpose.

The tert-butoxycarbonyl (Boc) group is a widely used protecting group in azetidine chemistry. organic-chemistry.org It is typically installed by reacting the azetidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org The Boc group is valued for its stability under a wide range of basic and nucleophilic conditions, yet it can be readily removed with acid. organic-chemistry.orgacs.org This stability makes it an excellent "synthetic handle," allowing chemists to perform modifications on other parts of the molecule without disturbing the protected nitrogen. acs.orgacs.org For example, the Boc group is crucial in directing α-lithiation reactions for further functionalization of the azetidine ring. acs.orgnih.gov In the synthesis of 3-fluoroazetidine-3-carboxylic acid, changing a precursor's N-protecting group to Boc is a key step that facilitates the final oxidation of a hydroxymethyl group to a carboxylic acid. nih.govacs.org

To obtain the target compound, this compound, a methyl carbamate (B1207046) (also known as a methyl ester of the carbamic acid) must be installed at the N-1 position. This is analogous to Boc protection and is typically achieved by reacting the parent 3-fluoroazetidine with methyl chloroformate (ClCO₂Me) in the presence of a suitable base. This reaction forms the stable N-methoxycarbonyl group, completing the "N-1 carboxylated" aspect of the target structure. This functionalization is a standard procedure for converting secondary amines into their corresponding carbamates.

Table 2: N-Protecting Groups in Azetidine Synthesis

Protecting Group Abbreviation Reagent for Installation Key Features Citations
tert-Butoxycarbonyl Boc Di-tert-butyl dicarbonate (Boc₂O) Stable to base and nucleophiles; removed with acid. Widely used as a synthetic handle. acs.org, organic-chemistry.org, nih.gov
Methyl Carbamate - Methyl Chloroformate (ClCO₂Me) A stable carbamate group. Forms the N-1 methyl ester functionality. -
Diphenylmethyl Dpm - Used in early synthetic steps; can be cleaved to allow for Boc group installation. nih.gov, acs.org

Synthetic Routes to 3-Substituted-3-Fluoroazetidine-1-Carboxylates (e.g., bromomethyl, aminomethyl, hydroxymethyl derivatives)

A highly effective strategy for synthesizing 3-substituted-3-fluoroazetidines involves creating a versatile intermediate that can be elaborated into various derivatives. nih.govacs.org A key published pathway starts with the bromofluorination of an N-protected 2-(substituted-methyl)-2-propenylamine. This reaction creates a quaternary center containing both a fluorine and a bromine atom. Subsequent steps involving reduction and intramolecular cyclization lead to the formation of a 3-fluoro-3-hydroxymethylazetidine derivative. nih.govacs.org

This 1-Boc-3-fluoro-3-hydroxymethylazetidine is a critical intermediate. From this compound, a variety of other 3-substituted derivatives can be synthesized:

Hydroxymethyl: This derivative is the direct product of the synthetic sequence. nih.govacs.org

Aminomethyl: The hydroxyl group can be converted into a good leaving group (e.g., a mesylate or tosylate). Subsequent reaction with sodium azide (B81097), followed by reduction of the resulting azidomethyl group (e.g., via catalytic hydrogenation), yields the corresponding aminomethyl derivative. A procedure for converting a methane (B114726) sulfonate to an azide on an azetidine ring has been described.

Bromomethyl: The hydroxyl group can be converted to a bromide, for example, by using reagents like phosphorus tribromide or carbon tetrabromide and triphenylphosphine.

Methodological Advancements and Persistent Challenges in Fluoroazetidine Synthesis

The synthesis of complex fluoroazetidines remains an active area of research, with significant progress being made alongside persistent challenges.

Methodological Advancements: Recent years have seen the development of more sophisticated fluorination techniques. The use of chiral hydrogen-bond donor catalysts to control the enantioselectivity of nucleophilic ring-opening reactions of azetidinium salts represents a significant advance in asymmetric synthesis. nih.govacs.org Furthermore, new electrophilic azetidinylation reagents are being explored to allow for the direct attachment of pre-formed azetidine rings to various nucleophiles, streamlining synthetic routes. rsc.org

Persistent Challenges: Despite these advances, several challenges remain. The inherent ring strain of the azetidine system can complicate synthetic manipulations. nih.gov A primary difficulty is controlling regioselectivity during the ring-opening of asymmetrically substituted azetidinium ions, as the site of nucleophilic attack can be influenced by subtle electronic and steric factors. nih.gov The electronic repulsion between the nitrogen and fluorine atoms in close proximity can impact the stability of the final compound and pose synthetic difficulties. researchgate.net Finally, many synthetic routes rely on hazardous reagents and generate significant waste, creating a push towards the development of greener and more sustainable chemical processes. nih.gov

Chemical Reactivity and Derivatization of Fluorinated Azetidine Carboxylates

Electronic and Stereoelectronic Effects of the 3-Fluorine Substituent on Reactivity

Stereoelectronic effects are critical in determining molecular geometry, stability, and reactivity, arising from the spatial arrangement of electronic orbitals. wikipedia.org These effects are not merely a combination of steric and electronic influences but are based on the principles of orbital overlap. wikipedia.org In methyl 3-fluoroazetidine-1-carboxylate, the fluorine atom at the C-3 position exerts profound electronic and stereoelectronic influences.

Inductive Effect: Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect through the C-F sigma bond. This effect polarizes the azetidine (B1206935) ring, reducing electron density at the C-3 position and, to a lesser extent, the adjacent carbon and nitrogen atoms. This can influence the sites susceptible to nucleophilic or electrophilic attack.

Stereoelectronic Interactions: The orientation of the C-F bond relative to other bonds and orbitals in the ring is crucial. Stereoelectronic effects involve stabilizing interactions between a filled donor orbital and an empty acceptor orbital. wikipedia.org For instance, the interaction between the bonding orbital of a C-H bond and the antibonding orbital (σ*) of the adjacent C-F bond (a form of hyperconjugation) can affect the molecule's conformational preferences and stability. The alignment of these orbitals must be appropriate for an interaction to occur, often favoring an anti-periplanar arrangement. youtube.comyoutube.com The substitution of hydrogens with more electronegative atoms like fluorine can alter the hybridization and bond angles within a cyclic system, which in turn modifies its reactivity. youtube.com

Reactivity Profile of the Azetidine Ring System

The chemical behavior of the azetidine ring is largely a function of its inherent ring strain and the nucleophilic character of the nitrogen atom.

Azetidines, as four-membered heterocycles, possess significant ring strain, which is a primary driver of their reactivity. rsc.orgrsc.org This strain lies between that of the highly reactive aziridines (three-membered rings) and the more stable pyrrolidines (five-membered rings). rsc.org The strain energy in azetidine is approximately 25.4 kcal/mol, making it susceptible to reactions that lead to ring-opening, as this relieves the strain. rsc.org This inherent strain can, however, lead to undesired stability issues and decomposition pathways not typically seen in larger ring systems. nih.gov

HeterocycleRing SizeRing Strain (kcal/mol)
Aziridine (B145994)327.7 rsc.org
Azetidine 4 25.4 rsc.org
Pyrrolidine (B122466)55.4 rsc.org
Piperidine (B6355638)6~0

This table illustrates the comparative ring strain of common saturated N-heterocycles.

This stored energy facilitates chemical transformations under appropriate conditions, particularly those involving the cleavage of the strained C-N or C-C bonds. rsc.org Acid-mediated processes, for example, can promote intramolecular ring-opening decomposition. nih.gov

The azetidine ring can undergo derivatization through reactions with both nucleophiles and electrophiles.

Electrophilic Derivatization: The lone pair of electrons on the azetidine nitrogen gives it nucleophilic and basic character. youtube.com It can readily react with electrophiles in N-alkylation and N-acylation reactions. youtube.com For instance, azetidine reacts with acetyl chloride to form 1-acetylazetidine. youtube.com However, in this compound, this reactivity is significantly tempered by the N-carboxylate group.

Nucleophilic Derivatization: Nucleophilic attack on the ring carbons is a common pathway, especially when the nitrogen atom is activated by an electrophile, such as a proton in acidic media. youtube.com This leads to ring-opening. For example, in the presence of concentrated hydrochloric acid, the azetidine nitrogen is protonated, forming a positively charged azetidinium ion. youtube.com The increased ring strain in this intermediate makes it highly susceptible to attack by a nucleophile (like the chloride ion), resulting in the cleavage of a C-N bond. youtube.com

Functional Group Transformations on Side Chains (e.g., modifications at C-3)

While the fluorine atom at the C-3 position is generally a poor leaving group for direct nucleophilic substitution, the azetidine scaffold allows for other types of functionalization. Research on related N-protected azetidine-carboxylic acids has demonstrated that positions on the ring can be modified. For example, palladium-catalyzed C-H activation at the C-3 position of N-protected proline has been used to introduce aryl groups. nih.gov Similar strategies could potentially be applied to the azetidine ring.

Furthermore, synthetic routes to related compounds, such as 1-Boc-3-fluoroazetidine-3-carboxylic acid, involve transformations of a side chain at the C-3 position, specifically the oxidation of a hydroxymethyl group to a carboxylic acid. nih.gov This indicates that while direct substitution at C-3 is challenging, modifications at this position are feasible through multi-step synthetic sequences.

Role of the N-1 Carboxylate Group in Modulating Ring and Side-Chain Reactivity

Deactivation of Nitrogen: As an electron-withdrawing group, the carboxylate functionality significantly reduces the nucleophilicity and basicity of the azetidine nitrogen. researchgate.net This prevents common side reactions such as N-alkylation and protonation under many conditions. youtube.com

Stabilization of the Ring: By protecting the nitrogen, the carboxylate group can enhance the stability of the azetidine ring. For example, N-protected azetidine rings are often stable to strong acid conditions that might otherwise cause ring degradation. researchgate.net

Directing Group and Controlled Deprotection: The N-carboxylate group can direct reactivity to other parts of the molecule. nih.gov Crucially, it serves as a protecting group that can be removed under specific chemical conditions (e.g., hydrolysis for esters or acidolysis for Boc groups) to unmask the nitrogen's nucleophilicity. researchgate.net This allows for controlled, late-stage functionalization at the nitrogen atom after other chemical modifications have been performed on the molecule. researchgate.net

FeatureUnprotected Azetidine NitrogenN-1 Carboxylate Protected Azetidine
Nucleophilicity High youtube.comLow researchgate.net
Basicity Basic nih.govNon-basic
Reactivity with Electrophiles High (e.g., N-alkylation, N-acylation) youtube.comLow, generally unreactive
Stability in Acid Can be unstable; protonation leads to ring-opening nih.govyoutube.comGenerally stable researchgate.net

This table summarizes the modulating effect of the N-1 carboxylate group on the properties of the azetidine nitrogen.

Computational and Spectroscopic Investigations of Fluorinated Azetidine Systems

Conformational Analysis and Ring Pucker Dynamics of Azetidine (B1206935) Derivatives

The azetidine ring, a four-membered nitrogen-containing heterocycle, is not planar. It adopts a puckered conformation to alleviate ring strain. Gas-phase electron diffraction studies have determined that the parent azetidine molecule exhibits a distinct puckered configuration with a dihedral angle of 37°. rsc.org This puckering is a fundamental characteristic of the azetidine system.

In substituted azetidine derivatives, the nature and position of the substituents significantly influence the ring's conformational dynamics. The puckering motion involves the out-of-plane displacement of one of the carbon atoms, leading to different puckered states. Computational studies on various azetidine derivatives show that the barrier to ring inversion is generally low, allowing for dynamic equilibrium between different conformations. researchgate.net However, the introduction of substituents can create a preference for a specific puckered conformation by introducing steric and electronic effects that stabilize one form over the other.

Influence of Fluorine on Molecular Conformation and Preferred Orientations

The introduction of a highly electronegative fluorine atom onto the azetidine ring has a profound impact on its conformational preferences. researchgate.net In the case of a 3-fluoroazetidine (B1273558) derivative, the fluorine atom can occupy either an axial-like or equatorial-like position relative to the puckered ring. Computational studies have shown that the neutral 3-fluoroazetidine molecule preferentially adopts a conformation where the fluorine atom is positioned away from the nitrogen atom, with a calculated N–C–C–F dihedral angle of 137.2°. researchgate.net

This preference is governed by a combination of electrostatic and hyperconjugative interactions. The strong electron-withdrawing nature of fluorine creates a dipole moment in the C-F bond. The orientation of this dipole relative to the rest of the molecule, particularly the lone pair on the nitrogen atom, dictates the most stable conformation. researchgate.net In certain contexts, such as upon protonation of the nitrogen, the electrostatic interactions can be intensified, leading to a more pronounced ring pucker and a single, highly preferred conformation. researchgate.net This demonstrates that the conformational landscape of fluorinated azetidines is sensitive to the electronic state of the molecule.

DerivativeKey SubstituentDominant Conformation DriverObserved/Calculated PreferenceReference
Azetidine (Parent)-HRing Strain AlleviationPuckered, Dihedral Angle = 37° rsc.org
Neutral 3-Fluoroazetidine-FElectrostatic Repulsion / Steric EffectsPucker places F atom distant from the neutral nitrogen atom (N–C–C–F dihedral angle ≈ 137.2°) researchgate.net
Protonated 3-Fluoroazetidine-F, -N+H-Intensified Charge-Dipole InteractionSignificantly preferred, single conformation with enhanced ring pucker researchgate.net

Molecular Electrostatic Potential Surface (MEPS) Analysis for Reactivity Prediction

The Molecular Electrostatic Potential Surface (MEPS) is a valuable computational tool used to predict the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution. dtic.mil Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and represent likely sites for nucleophilic attack. dtic.milresearchgate.net

For a molecule like Methyl 3-fluoroazetidine-1-carboxylate, the MEPS would be shaped by its distinct functional groups.

Negative Potential: The most negative potential is expected to be localized around the oxygen atoms of the carbonyl group in the methyl carboxylate moiety, as well as on the fluorine atom, due to their high electronegativity and the presence of lone pairs. These sites are the primary targets for electrophiles and hydrogen bond donors. nih.gov

Positive Potential: Regions of positive potential would be found near the hydrogen atoms and, significantly, on the carbon atoms attached to the electronegative oxygen and fluorine atoms. The carbon of the carbonyl group and the C3 carbon attached to the fluorine atom would be particularly electron-deficient and thus susceptible to attack by nucleophiles.

Nitrogen Atom: The electrostatic potential around the nitrogen atom is influenced by the electron-withdrawing carbamate (B1207046) group. This reduces its basicity and nucleophilicity compared to an unsubstituted azetidine, making it less likely to act as a nucleophilic center.

This analysis allows for the prediction that nucleophilic substitution reactions are likely to occur at the C3 position, influenced by the electron-withdrawing fluorine atom.

Theoretical Studies on Reaction Mechanisms and Stereochemical Outcomes

Theoretical and computational studies provide deep insights into the mechanisms of reactions involving fluorinated heterocycles and help predict their stereochemical outcomes. For strained four-membered rings like azetidine, nucleophilic substitution reactions are of significant interest. Computational modeling, often using methods like density functional theory (DFT) or Møller-Plesset perturbation theory (MP2), can elucidate the potential energy surfaces of these reactions. acs.orgresearchgate.net

Studies on analogous strained heterocycles, such as aziridines, have shown that fluorine substitution dramatically affects reactivity. acs.org Fluorine's strong inductive effect can make the adjacent carbon atom highly electrophilic, promoting nucleophilic attack. For instance, computations on fluoroaziridines showed a vast preference for nucleophilic attack at the carbon bearing the fluorine substituent. acs.org

For this compound, theoretical studies can model the ring-opening reactions or nucleophilic substitutions at the C3 position. These models can determine the energy barriers for different pathways and the stability of transition states. nih.gov For a nucleophilic substitution at the C3 carbon, a key question is whether the reaction proceeds via an S(_N)1 or S(_N)2 mechanism. Given the constraints of the four-membered ring, a pure S(_N)2 mechanism with inversion of stereochemistry is often favored. Theoretical calculations can confirm this by locating the transition state geometry and verifying that the nucleophile attacks from the side opposite to the fluorine leaving group. This leads to a predictable stereochemical outcome where the configuration at the C3 center is inverted.

Reaction TypeTheoretical MethodKey FindingPredicted Stereochemical OutcomeReference
Nucleophilic Cleavage of AzetidineMP2Azetidine is significantly less reactive than the more strained aziridine (B145994) ring.Dependent on reaction conditions. acs.org
Nucleophilic Attack on Fluoro-aziridine (analogue)MP2Fluorine substitution greatly enhances reactivity ( >1011 times faster) and favors attack at the fluorinated carbon.Inversion of configuration via SN2-like mechanism. acs.org
Photoinduced Ring OpeningDFTOne-electron reduction dramatically lowers the energy barrier for ring opening in azetidine derivatives.Leads to cycloreversion products. nih.gov

Applications in Medicinal Chemistry and Organic Synthesis

Strategic Design of Fluorinated Azetidines as Privileged Scaffolds in Drug Discovery

In medicinal chemistry, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, making it a versatile template for drug development. nih.gov Four-membered heterocycles like azetidines are increasingly recognized as emergent and attractive design elements in this context. nih.govacs.org Their small, polar nature allows them to significantly influence the physicochemical properties of drug molecules. nih.govacs.org In recent years, azetidines have been acknowledged for imparting favorable pharmacokinetic properties, often superior to the more commonly used five- and six-membered nitrogen heterocycles like pyrrolidine (B122466) and piperidine (B6355638). researchgate.net The inherent ring strain of the azetidine (B1206935) core, up to 104.6 kJ/mol, also contributes to its unique chemical character. researchgate.net

The introduction of a fluorine atom onto the azetidine ring creates a "fluorinated azetidine," a structure that combines the benefits of the core scaffold with the unique properties of fluorine. These scaffolds are widely applied in drug discovery due to their distinct physicochemical and metabolic characteristics. google.com The strategic replacement of hydrogen with fluorine can dramatically alter a molecule's properties, making fluorinated building blocks like 3-fluoroazetidine (B1273558) derivatives highly sought after. researchgate.netresearchgate.net Consequently, there is a substantial demand for mild and effective synthetic strategies to access these novel azetidine derivatives for inclusion in medicinal chemistry programs. nih.govacs.orgnih.gov The utility of these scaffolds is demonstrated by their incorporation into various drug candidates, including treatments for neurological disorders such as Parkinson's disease and Tourette's syndrome. technologynetworks.com

Impact of Fluorine Substitution on Key Molecular Properties Relevant to Drug Design

The substitution of hydrogen with fluorine, while seemingly minor, induces significant changes in a molecule's electronic and physical properties. These modifications are strategically harnessed by medicinal chemists to fine-tune drug candidates for optimal performance.

Modulation of Lipophilicity and Membrane Permeability

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a fundamental property that profoundly affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net Optimizing lipophilicity is a key aspect of the drug discovery process. nih.gov The effect of fluorination on lipophilicity is context-dependent; while fluorination of an aromatic system typically increases lipophilicity, its effect on aliphatic chains is more complex and can sometimes lead to a decrease. researchgate.net The strategic placement of fluorine can therefore be used to tailor a molecule's solubility and interactions with biological membranes. researchgate.net

Membrane permeability is another critical factor for oral bioavailability and reaching intracellular targets. The incorporation of azetidine-containing heterocycles has been shown to enhance cell permeability while also improving water solubility. researchgate.net In studies of kinase inhibitors, optimization of the piperidine scaffold to a 3-azetidine analog was part of a strategy to improve permeability and other ADME properties. acs.org The evaluation of permeability, often using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA), is a standard step in characterizing new chemical entities. acs.orgacs.org

Fluorination StrategyGeneral Impact on Lipophilicity (LogP)Rationale / Context
Aromatic FluorinationIncreaseThe electronegative fluorine atom alters the electronic properties of the aromatic ring.
Aliphatic Fluorination (e.g., on Azetidine)Variable (Can Increase or Decrease)The effect depends on the overall molecular structure and the position of the fluorine atom. researchgate.net
Trifluoromethyl (-CF3) GroupSignificant IncreaseThe -CF3 group is strongly hydrophobic and electron-withdrawing. researchgate.net
Difluoromethyl (-CF2H) GroupIncrease (Bioisostere for hydroxyl/thiol)Can act as a lipophilic hydrogen-bond donor, enhancing binding and permeability. researchgate.net

Enhancement of Metabolic Stability and Bioavailability

A significant challenge in drug development is ensuring that a compound remains intact long enough in the body to exert its therapeutic effect. Metabolic degradation, often by enzymes in the liver, can rapidly clear a drug. mdpi.com Replacing a hydrogen atom at a metabolically vulnerable position with a fluorine atom is a well-established strategy to enhance metabolic stability. nih.govnih.gov The carbon-fluorine (C-F) bond is considerably stronger than a carbon-hydrogen (C-H) bond, making it resistant to enzymatic cleavage. mdpi.com This can significantly improve a compound's half-life. nih.gov

Improving metabolic stability is a key factor in increasing oral bioavailability. researchgate.net By preventing rapid breakdown, more of the active drug can reach its target. Studies on various compound series have shown that fluorination can lead to improved metabolic stability in human and mouse liver microsome assays. acs.orgnih.gov For instance, in the development of STAT3 inhibitors, azetidine compounds were evaluated for their metabolic characteristics to optimize their in vivo activity. acs.orgnih.gov However, the impact is not always straightforward, as studies on some fluorinated pyrroloquinolinones showed that monofluorination did not necessarily lead to an improvement in metabolic stability, highlighting the need for empirical testing. nih.gov

Conformational Preorganization for Optimized Ligand-Receptor Interactions

The three-dimensional shape of a molecule is critical for its ability to bind to a biological target. The stereoselective incorporation of fluorine into a heterocyclic ring like azetidine can have a dramatic influence on the molecule's conformation. researchgate.net This effect is due to the highly polarized C-F bond, which can engage in intramolecular interactions. researchgate.net

Specifically, the fluorine atom can influence the puckering of the azetidine ring through electrostatic attraction (F⋯N+) and hyperconjugation (σCH → σ*CF). researchgate.net This "conformational preorganization" locks the molecule into a specific shape that may be more favorable for binding to a receptor's active site. researchgate.net By constraining the conformation of the scaffold, medicinal chemists can design ligands with higher affinity and selectivity for their targets, such as glutamate (B1630785) receptors. nih.gov Computational and experimental analyses have confirmed that the introduction of fluorine can lead to significant changes in molecular conformation, which is a key consideration in rational drug design. researchgate.netnih.gov

Control of Basicity and Hydrogen Bonding Capabilities

The basicity of the nitrogen atom in the azetidine ring, quantified by its pKa value, is a crucial physicochemical property. It governs the molecule's ionization state at physiological pH, which in turn affects its solubility, permeability, and ability to interact with biological targets. researchgate.netresearchgate.net The introduction of a highly electronegative fluorine atom near the nitrogen has a profound impact, significantly reducing the basicity of the amine. nih.govresearchgate.net

Systematic studies have been performed to measure the pKa values of fluorinated azetidines and compare them to their non-fluorinated counterparts. researchgate.net This predictable modulation of pKa allows chemists to fine-tune the properties of a lead compound. researchgate.netnih.gov For example, lowering the basicity can be crucial for optimizing brain exposure in CNS drug candidates by affecting P-glycoprotein (P-gp) mediated efflux. nih.gov Furthermore, certain fluorinated groups, such as the difluoromethyl group, can act as lipophilic hydrogen-bond donors, providing an additional mode of interaction with a target receptor that can enhance binding affinity. researchgate.net

CompoundNumber of Fluorine AtomsReported pKa ValueReference
Azetidine011.29 researchgate.net
3-Fluoroazetidine18.75 researchgate.net
3,3-Difluoroazetidine25.70 researchgate.net

Development of Bioactive Azetidine Derivatives

The unique properties conferred by the 3-fluoroazetidine scaffold have led to its incorporation into a variety of bioactive compounds. The synthesis of derivatives often starts from precursors like 1-Boc-3-fluoroazetidine-3-carboxylic acid, a versatile building block. nih.govacs.org

One notable area of application is in the development of dipeptidyl peptidase IV (DPP-IV) inhibitors, which are used in the management of type 2 diabetes. google.com Cyclohexylglycine amides of fluorinated azetidines have displayed unexpectedly strong activity against this enzyme. nih.gov The fluoroazetidine moiety has also been identified as a key component in cannabinoid receptor modulators. google.com

More recently, the scaffold has been used to create potent and selective inhibitors of the STAT3 protein, a target in cancer therapy. nih.gov In this context, the azetidine ring system was crucial for achieving high binding affinity and favorable cellular activity. nih.gov Additionally, azetidine derivatives have been synthesized and characterized as ligands for glutamate receptors, which are important targets for neurological conditions. nih.gov The development of novel azetidine sulfonyl fluorides (ASFs) has further expanded the chemical space, enabling the synthesis of complex drug analogs and providing new motifs for drug discovery programs. nih.gov

Role as Scaffolds for Unique Amino Acid Mimetics and Peptide Scaffolds

Methyl 3-fluoroazetidine-1-carboxylate and its corresponding carboxylic acid, 3-fluoroazetidine-3-carboxylic acid, serve as pivotal scaffolds for the creation of unique amino acid mimetics. In the field of peptide science, there is a constant search for non-natural amino acids to overcome the limitations of the 20 proteinogenic amino acids. nih.gov These novel building blocks can introduce specific structural constraints, enhance metabolic stability, and modulate the biological activity of peptides. The 3-fluoroazetidine-3-carboxylic acid is considered a novel cyclic fluorinated beta-amino acid with significant potential as a building block in medicinal chemistry. nih.gov

The incorporation of this fluorinated azetidine structure into a peptide backbone generates a peptidomimetic, a molecule that mimics the structure and function of a natural peptide. google.commdpi.com The rigid four-membered azetidine ring imposes a distinct conformational constraint on the peptide chain, influencing its three-dimensional shape and interaction with biological targets. The fluorine atom, a bioisostere of a hydrogen atom, can enhance binding affinity to target proteins and improve pharmacokinetic properties such as metabolic stability and membrane permeability. fluorochem.co.uk The development of synthetic strategies to produce these fluorinated heterocyclic amino acids is a key area of research, enabling their use in constructing novel peptide-based therapeutics. nih.gov

Design of Receptor Ligands and Enzyme Inhibitors

The unique structural and electronic properties of the 3-fluoroazetidine moiety make it a valuable component in the design of receptor ligands and enzyme inhibitors. Chemical suppliers categorize derivatives of this compound among small molecule inhibitors intended for targets such as G-protein coupled receptors (GPCRs), kinases, and proteases. fluorochem.co.uk The strategic placement of a fluorine atom can lead to more potent and selective inhibitors by altering the molecule's conformation and electronic distribution, which in turn affects its binding to the active site of an enzyme or the binding pocket of a receptor.

For instance, in the broader context of enzyme inhibition, carboxylate-containing heterocyclic compounds have been successfully developed as inhibitors for enzymes like cyclooxygenase-2 (COX-2), a key target for anti-inflammatory drugs. nih.gov While specific examples for this compound are proprietary, its utility as a building block allows medicinal chemists to synthesize libraries of compounds for screening against various enzymes and receptors. The azetidine ring system acts as a rigid scaffold, presenting the pharmacophoric elements—such as the carboxylate group and other substituents—in a defined spatial orientation to maximize interactions with the biological target.

Broad General Medicinal Chemistry Applications

This compound is recognized for its broad applications as a building block in medicinal chemistry. nih.govfluorochem.co.uk The introduction of fluorinated motifs is a widely used strategy in drug design to enhance a molecule's pharmacological profile. fluorochem.co.uk The fluorine atom can improve metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate pKa, thereby influencing absorption and distribution.

The 3-fluoroazetidine-1-carboxylate scaffold is a prime example of a desirable building block for drug discovery programs. sigmaaldrich.com It provides a conformationally restricted, polar, and three-dimensional element that can be used to explore chemical space and optimize lead compounds. Its derivatives are included in building block libraries for protein degrader technologies like PROTACs (Proteolysis Targeting Chimeras), where rigid linkers are often required to connect the two ligand-binding moieties. calpaclab.commedchemexpress.com The versatility of this scaffold allows for its incorporation into a wide range of molecular architectures aimed at various therapeutic targets.

Utility as Versatile Building Blocks in Complex Organic Synthesis

The chemical structure of this compound makes it a highly versatile building block for complex organic synthesis. nih.govfluorochem.co.uksigmaaldrich.com It possesses multiple reactive sites that can be selectively manipulated. The secondary amine within the azetidine ring can be functionalized with various substituents after removal of a protecting group (like Boc or Cbz), and the methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted into other functional groups such as amides. nih.gov

This versatility allows chemists to use this compound as a starting material for a diverse array of more complex molecules. The synthesis of related derivatives, such as those with different N-protecting groups (e.g., benzyl) or other functional groups on the ring, highlights the scaffold's utility. bldpharm.combldpharm.com The ability to construct elaborate molecular architectures from relatively simple, functionalized units is a cornerstone of modern organic synthesis, and fluorinated building blocks like this compound play a crucial role in this process, particularly in the synthesis of novel pharmaceuticals and agrochemicals. fluorochem.co.uksigmaaldrich.com

Data Tables

Chemical Properties of Methyl 3-fluoroazetidine-3-carboxylate and its Hydrochloride Salt

Property Methyl 3-fluoroazetidine-3-carboxylate Methyl 3-fluoroazetidine-3-carboxylate hydrochloride
CAS Number 1363380-90-8 fluorochem.co.uk 1421920-61-7 calpaclab.comsigmaaldrich.comsynquestlabs.com
Molecular Formula C₅H₈FNO₂ fluorochem.co.uk C₅H₉ClFNO₂ calpaclab.comsynquestlabs.com
Molecular Weight Not explicitly listed, calculated ~133.12 g/mol 169.58 g/mol calpaclab.comsynquestlabs.com
IUPAC Name methyl 3-fluoroazetidine-3-carboxylate fluorochem.co.uk methyl 3-fluoroazetidine-3-carboxylate hydrochloride sigmaaldrich.com

| Purity | ≥97% fluorochem.co.uk | ≥97% calpaclab.comsigmaaldrich.com |

Examples of Related Azetidine-Based Building Blocks

Compound Name CAS Number Molecular Formula Key Feature
1-benzyl 3-methyl 3-fluoroazetidine-1,3-dicarboxylate bldpharm.com 1884493-21-3 C₁₄H₁₆FNO₄ N-benzyl protected diester
tert-Butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate bldpharm.com 1126650-66-5 C₉H₁₆FNO₃ N-Boc protected, contains hydroxymethyl group
Methyl 1-Cbz-azetidine-3-carboxylate 757239-60-4 C₁₃H₁₅NO₄ N-Cbz protected, non-fluorinated analog
3-Fluoroazetidine hydrochloride bldpharm.de 617718-46-4 C₃H₇ClFN Decarboxylated fluorinated azetidine

Conclusion and Future Research Perspectives

Current State of the Art in Methyl 3-fluoroazetidine-1-carboxylate and Related Derivatives Research

Research into fluorinated azetidines is a burgeoning field, with significant efforts dedicated to the synthesis and application of these valuable building blocks. While direct research on this compound is not extensively documented in publicly available literature, a wealth of information can be gleaned from studies on its closely related derivatives. These studies provide a strong foundation for understanding the synthesis, properties, and potential applications of the target compound.

A pivotal area of research has been the development of synthetic routes to key precursors, such as 1-Boc-3-fluoroazetidine-3-carboxylic acid. acs.orgnih.gov The synthesis of this compound highlights a successful strategy involving the bromofluorination of an appropriate alkene, followed by a series of transformations to construct the azetidine (B1206935) ring and introduce the desired functional groups. acs.org This methodology underscores the feasibility of accessing a variety of 3-fluoroazetidine (B1273558) derivatives.

The hydrochloride salt, Methyl 3-fluoroazetidine-3-carboxylate hydrochloride, is commercially available, indicating its utility as a stable precursor for further chemical elaboration. sigmaaldrich.comcalpaclab.com Its availability facilitates research into the incorporation of the 3-fluoroazetidine-3-carboxylate scaffold into more complex molecules.

The table below summarizes the key properties of this compound and its closely related hydrochloride salt, based on available data from chemical suppliers.

PropertyThis compoundMethyl 3-fluoroazetidine-3-carboxylate hydrochloride
CAS Number 1849388-27-71421920-61-7
Molecular Formula C5H8FNO2C5H9ClFNO2
Molecular Weight 133.12 g/mol 169.58 g/mol
Physical Form Not specifiedSolid
Purity Not specified≥97%
Storage Not specifiedRefrigerator

This table is generated from data provided by chemical suppliers. sigmaaldrich.combldpharm.com

Emerging Trends and Underexplored Avenues in Fluorinated Azetidine Chemistry

The field of fluorinated azetidine chemistry is dynamic, with several emerging trends shaping its future direction. A significant trend is the development of novel and more efficient fluorination methods to introduce fluorine into the azetidine ring with high regio- and stereoselectivity. Furthermore, the functionalization of the azetidine ring at positions other than the nitrogen atom is an area of growing interest, as it allows for the creation of a wider diversity of molecular scaffolds.

One underexplored avenue is the investigation of the conformational effects of fluorine substitution on the azetidine ring and how these effects influence biological activity. The rigid nature of the azetidine ring, combined with the strong stereoelectronic effects of the fluorine atom, can pre-organize molecules into specific conformations that may enhance binding to biological targets.

Another area ripe for exploration is the use of fluorinated azetidines as building blocks in the synthesis of complex natural products and their analogues. The unique structural and electronic properties of these compounds could lead to the discovery of new bioactive molecules with novel modes of action.

Opportunities for Further Exploration in Medicinal Chemistry and Advanced Organic Synthesis

The unique properties of this compound and its derivatives present numerous opportunities for further exploration in both medicinal chemistry and advanced organic synthesis.

In medicinal chemistry, the 3-fluoroazetidine moiety is a valuable scaffold for the design of novel therapeutic agents. Its incorporation into drug candidates can lead to improved pharmacokinetic and pharmacodynamic profiles. For instance, fluorinated azetidines have shown promise as dipeptidyl peptidase IV (DPP-4) inhibitors for the treatment of type 2 diabetes. The structural rigidity and polarity of the fluorinated azetidine ring can be exploited to design highly potent and selective enzyme inhibitors.

In the realm of advanced organic synthesis, this compound serves as a versatile building block for the construction of more complex molecular architectures. The presence of multiple functional groups—the ester, the secondary amine (after potential deprotection), and the fluorine-bearing carbon—allows for a wide range of chemical transformations. The development of new synthetic methodologies that leverage the unique reactivity of this compound will undoubtedly expand its utility in the synthesis of novel organic materials and catalysts.

The continued exploration of the chemistry of this compound and its derivatives holds the key to unlocking new scientific frontiers and developing innovative solutions in medicine and technology.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 3-fluoroazetidine-1-carboxylate, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Synthesis often involves fluorination and carboxylation of azetidine precursors. For example, tert-butyl-protected derivatives (e.g., tert-butyl 3-fluoroazetidine-1-carboxylate) are synthesized via nucleophilic substitution or transition-metal-catalyzed fluorination . Optimization includes controlling temperature (e.g., –78°C for fluorinating agents like DAST) and using anhydrous solvents (e.g., THF or DCM) to minimize hydrolysis. Post-synthesis, Boc-deprotection with TFA followed by methyl esterification via carbodiimide coupling (EDC/HOBt) can yield the target compound .

Q. How can researchers ensure purity and confirm structural integrity during synthesis?

  • Methodological Answer : Purity is verified via HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C). For example, ¹⁹F NMR can confirm fluorination at the 3-position (δ ≈ –180 ppm for C–F in azetidine). Mass spectrometry (ESI-MS) validates molecular weight (±1 Da). Crystallization from ethyl acetate/hexane mixtures improves purity (>98%) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • ¹H NMR : Distinct signals for azetidine protons (δ 3.5–4.5 ppm, split due to ring strain and fluorine coupling).
  • ¹³C NMR : Carboxylate carbonyl at δ ~165–170 ppm; C–F coupling (²JCF ≈ 30 Hz).
  • IR : Stretching vibrations for C=O (~1720 cm⁻¹) and C–F (~1100 cm⁻¹).
    Cross-validation with computational methods (DFT) ensures assignment accuracy .

Advanced Research Questions

Q. How can ring puckering in this compound be quantified, and what computational tools are recommended?

  • Methodological Answer : The Cremer-Pople parameters (θ, φ) define puckering in four-membered rings. Using crystallographic data (e.g., CIF files), software like Mercury CSD calculates θ (puckering amplitude) and φ (phase angle). For azetidines, θ typically ranges 10–20°, with φ indicating chair- or boat-like distortions. DFT (B3LYP/6-311+G(d,p)) optimizes geometry, and Gaussian outputs can be compared to experimental data .

Q. What strategies resolve contradictions between computational and experimental data in conformational studies?

  • Methodological Answer : Discrepancies arise from solvent effects or crystal packing forces not modeled in vacuo. To resolve:

Perform solvent-phase DFT (e.g., PCM model for DCM).

Analyze Hirshfeld surfaces (via CrystalExplorer) to assess intermolecular interactions.

Use molecular dynamics (MD) simulations (AMBER) to model flexibility. Cross-reference with variable-temperature NMR to detect dynamic puckering .

Q. How can SHELX and ORTEP-III be applied to refine crystal structures of this compound derivatives?

  • Methodological Answer :

  • SHELXL : Refine against high-resolution (<1.0 Å) X-ray data. Anisotropic displacement parameters (ADPs) model thermal motion. Twinning (via Hooft parameter) is common in strained rings.
  • ORTEP-III : Visualize thermal ellipsoids (50% probability) to identify disorder. For fluorinated compounds, assign partial occupancy if fluorine exhibits positional disorder .

Q. What are the challenges in synthesizing enantiopure this compound, and how can chiral resolution be achieved?

  • Methodological Answer : Racemization occurs via ring-opening at high temperatures. Strategies include:

  • Chiral Auxiliaries : Use (R)- or (S)-BINOL during esterification.
  • Chromatography : Chiral HPLC (Chiralpak IA column, hexane/IPA eluent).
  • Enzymatic Resolution : Lipase-catalyzed hydrolysis of prochiral precursors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.